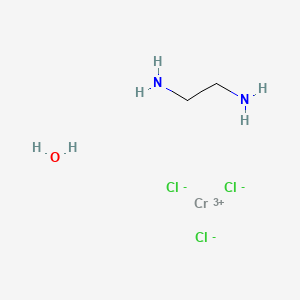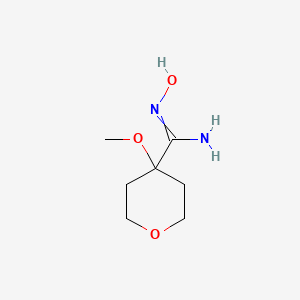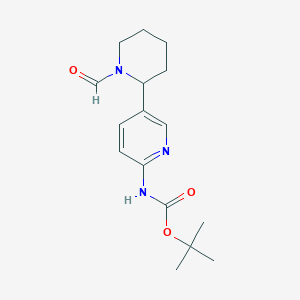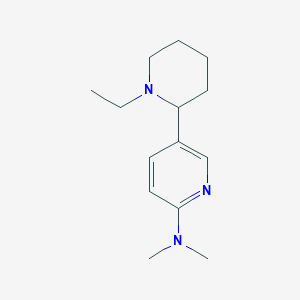
Ethane-1,2-diamine;trichlorochromium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorochromium;hydrate typically involves the reaction of chromium trichloride with ethane-1,2-diamine in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CrCl}_3 + \text{C}_2\text{H}_8\text{N}_2 + \text{H}_2\text{O} \rightarrow \text{[Cr(C}_2\text{H}_8\text{N}_2\text{)_3]Cl}_3 \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diamine;trichlorochromium;hydrate undergoes various chemical reactions, including:
Oxidation: The chromium center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the chromium center.
Substitution: Ligands in the coordination complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of chromium, while substitution reactions may yield new coordination complexes with different ligands.
Scientific Research Applications
Ethane-1,2-diamine;trichlorochromium;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;trichlorochromium;hydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Similar structure but with an additional methyl group.
1,3-Diaminopropane: Similar structure but with a different arrangement of the amine groups.
Ethylamine: A simpler amine with a single amine group.
Uniqueness
Ethane-1,2-diamine;trichlorochromium;hydrate is unique due to its specific coordination complex structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C2H10Cl3CrN2O |
|---|---|
Molecular Weight |
236.46 g/mol |
IUPAC Name |
chromium(3+);ethane-1,2-diamine;trichloride;hydrate |
InChI |
InChI=1S/C2H8N2.3ClH.Cr.H2O/c3-1-2-4;;;;;/h1-4H2;3*1H;;1H2/q;;;;+3;/p-3 |
InChI Key |
RPYXHIBYNRUKAI-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.O.[Cl-].[Cl-].[Cl-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)


![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)

![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)

![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)
![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
